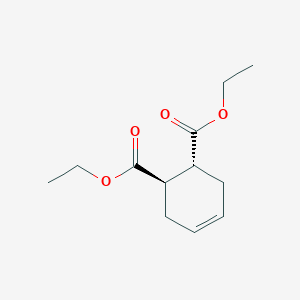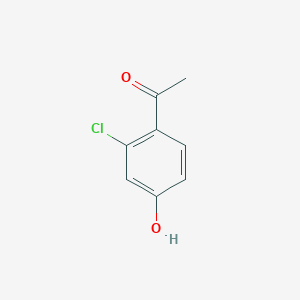
1-(2-Chloro-4-hydroxyphenyl)ethanone
描述
2’-Chloro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7ClO2. It is also known as 1-(2-chloro-4-hydroxyphenyl)ethanone. This compound is characterized by the presence of a chloro group and a hydroxy group attached to an acetophenone backbone. It is a solid at ambient temperature and has various applications in scientific research and industry.
作用机制
Pharmacokinetics
Its molecular weight is 170.6, and it is a solid at room temperature . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-hydroxyphenyl)ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Specific studies on the influence of environmental factors on this compound are lacking .
生化分析
Biochemical Properties
2’-Chloro-4’-hydroxyacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of hydroxypyrimidine derivatives, which exhibit histone deacetylase (HDAC) inhibitory activity . This interaction suggests that 2’-Chloro-4’-hydroxyacetophenone may influence gene expression by modulating the acetylation status of histones.
Cellular Effects
The effects of 2’-Chloro-4’-hydroxyacetophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to changes in gene expression patterns, which in turn can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2’-Chloro-4’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of HDACs, leading to increased acetylation of histones and changes in gene expression . This inhibition can result in the activation or repression of specific genes, thereby influencing various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’-hydroxyacetophenone can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Additionally, its stability in different solvents and temperatures can influence its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’-hydroxyacetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 2’-Chloro-4’-hydroxyacetophenone may lead to cellular toxicity and adverse physiological responses . Understanding the dosage effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
2’-Chloro-4’-hydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2’-Chloro-4’-hydroxyacetophenone within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, its interaction with specific transporters can affect its localization and accumulation in different cellular compartments . Understanding these interactions is essential for predicting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2’-Chloro-4’-hydroxyacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
2’-Chloro-4’-hydroxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. This reaction proceeds through an acetylation mechanism, yielding 2’-chloro-4’-hydroxyacetophenone as the product.
Industrial Production Methods
In an industrial setting, the production of 2’-chloro-4’-hydroxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2’-Chloro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-chloro-4-hydroxybenzoic acid.
Reduction: 2-chloro-4-hydroxyphenylethanol.
Substitution: 2-amino-4-hydroxyacetophenone or 2-thio-4-hydroxyacetophenone.
科学研究应用
2’-Chloro-4’-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2’-Hydroxyacetophenone
- 4’-Chloroacetophenone
- 2’-Chloro-3’,4’-dihydroxyacetophenone
Comparison
2’-Chloro-4’-hydroxyacetophenone is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2’-hydroxyacetophenone, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. Compared to 4’-chloroacetophenone, the hydroxy group increases its potential for hydrogen bonding, affecting its solubility and interaction with biological targets.
属性
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXWOPVKMSPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497943 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-59-7 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



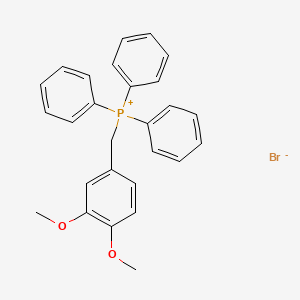
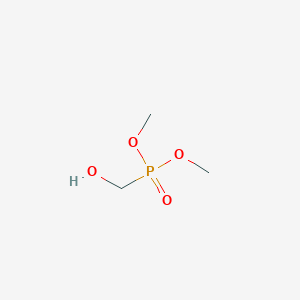
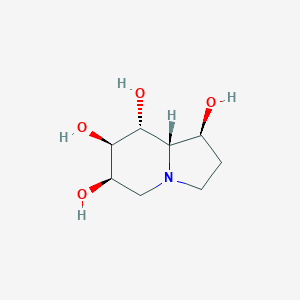

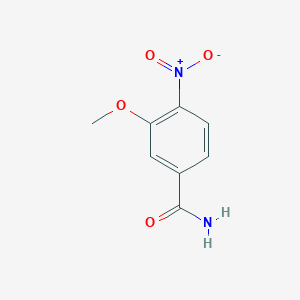
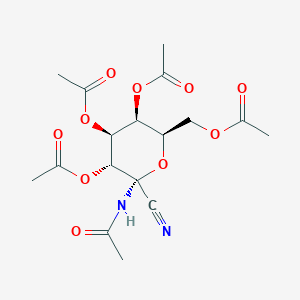
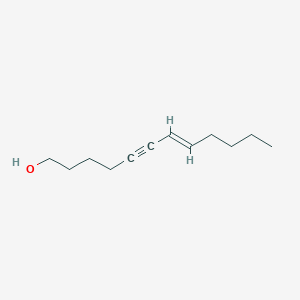
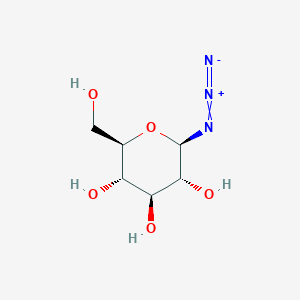
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

